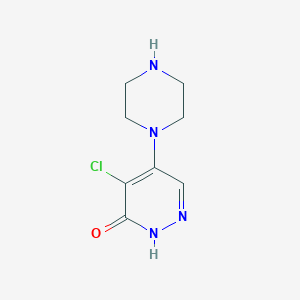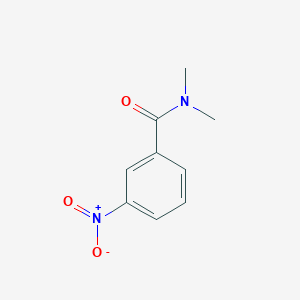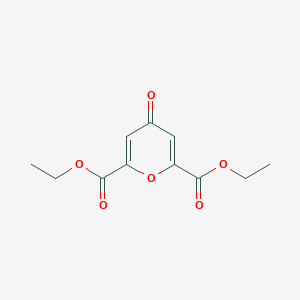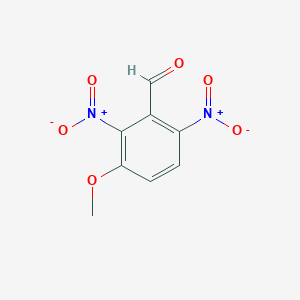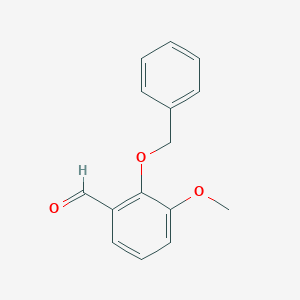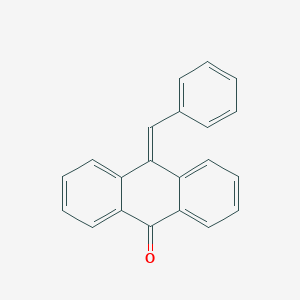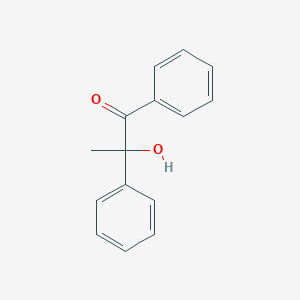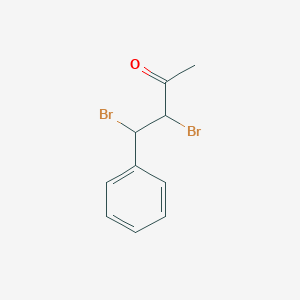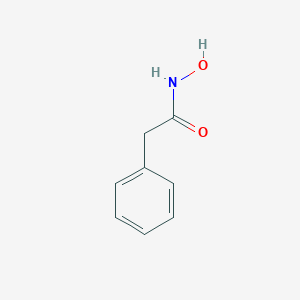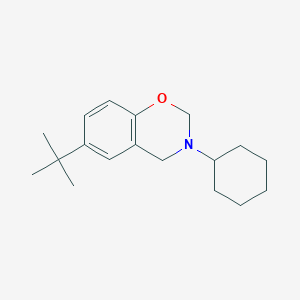
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, also known as TCB2, is a benzoxazine derivative that has shown potential in scientific research applications. It is a relatively new compound that has gained attention due to its unique structure and potential therapeutic effects.
Mechanism of Action
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine acts as a partial agonist at the 5-HT2A receptor, meaning it can activate the receptor to some extent but not fully. This activation leads to changes in neuronal activity and neurotransmitter release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine can increase cortical activity and enhance the release of neurotransmitters such as dopamine and glutamate. It has also been shown to increase neuroplasticity, which is the brain's ability to adapt and change in response to experience.
Advantages and Limitations for Lab Experiments
One advantage of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is its high selectivity for the 5-HT2A receptor, which allows for more specific targeting of this receptor compared to other compounds. However, 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a relatively new compound and its effects are not yet fully understood. Additionally, its synthesis can be complex and time-consuming, which may limit its use in certain experiments.
Future Directions
There are several areas of future research for 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine. One potential direction is further exploration of its potential as a therapeutic agent for neurological disorders such as depression and anxiety. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine that may have even greater therapeutic potential.
Synthesis Methods
The synthesis of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine involves the reaction of 2-aminophenol with tert-butyl-4-hydroxybenzoate in the presence of a catalyst. The resulting compound is then reacted with cyclohexanone to yield 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine.
Scientific Research Applications
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has been studied for its potential as a therapeutic agent for various neurological disorders. Studies have shown that 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has a high affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has also been studied for its potential as a treatment for addiction and anxiety disorders.
properties
CAS RN |
5451-32-1 |
|---|---|
Product Name |
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine |
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
6-tert-butyl-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H27NO/c1-18(2,3)15-9-10-17-14(11-15)12-19(13-20-17)16-7-5-4-6-8-16/h9-11,16H,4-8,12-13H2,1-3H3 |
InChI Key |
FJJNDVRACQEKCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3CCCCC3 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3CCCCC3 |
Other CAS RN |
5451-32-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



